The mechanism of action of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide is dependent on the biological target under investigation. In the context of cancer cells, it is suggested that this compound might inhibit the ether-à-go-go 1 (Eag-1) potassium channel. [] Eag-1 is overexpressed in various cancer cells and contributes to their uncontrolled proliferation. [] Although the exact molecular mechanism of its inhibition is not fully elucidated, it is speculated that N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide binds to the channel protein, potentially affecting its conformation and function. []
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide has been identified as a potential inhibitor of the Eag-1 potassium channel. [] Theoretical docking studies suggest that it exhibits a strong binding affinity to the channel protein, comparable or even superior to other known Eag-1 inhibitors. [] This finding indicates its potential as a lead compound for the development of novel anticancer therapies targeting Eag-1.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3